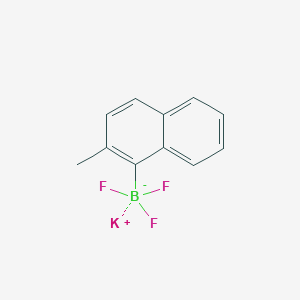
Potassium trifluoro(2-methylnaphthalen-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
The synthesis of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide typically involves the reaction of 2-methylnaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is usually purified through recrystallization or other purification techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide involves the interaction of the boron atom with various molecular targets. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(naphthalen-1-yl)boranuide: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
Potassium 2-methoxyphenyltrifluoroborate: This compound contains a methoxy group instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C11H9BF3K |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clé InChI |
MNHBHLVGKCWDIK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
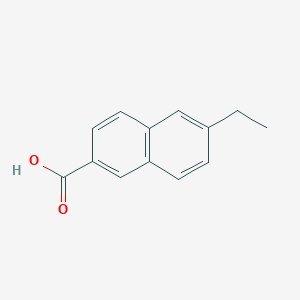
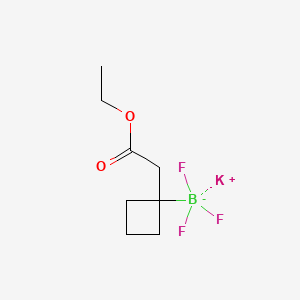

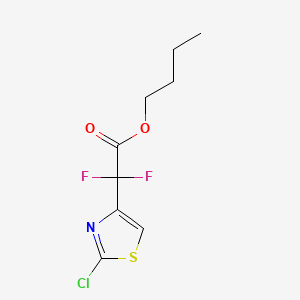

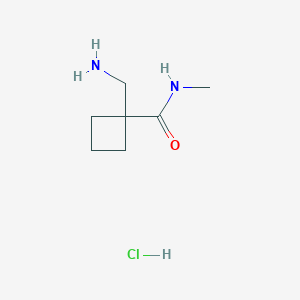


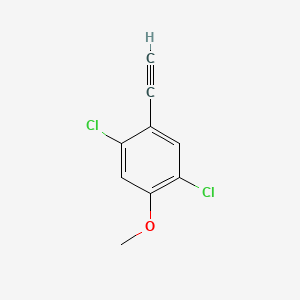


![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
